![molecular formula C30H47Cl2N5O7S B12078018 1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12078018.png)
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VH 032 amide-PEG3-amine is a functionalized von-Hippel-Lindau protein ligand. It is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. This compound incorporates an E3 ligase ligand and a polyethylene glycol linker, making it ready for conjugation to a target protein ligand .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG3-amine involves multiple steps, starting with the functionalization of the von-Hippel-Lindau ligand. The process typically includes the following steps:
Functionalization of von-Hippel-Lindau Ligand: The von-Hippel-Lindau ligand is functionalized with a terminal carboxyl group.
PEG Linker Attachment: A polyethylene glycol linker is attached to the functionalized von-Hippel-Lindau ligand.
Amine Conjugation: The final step involves the conjugation of an amine group to the PEG linker
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG3-amine are not widely documented. the synthesis generally follows the same multi-step process as described above, with optimization for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
VH 032 amide-PEG3-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The PEG linker allows for conjugation to other molecules, such as target protein ligands.
Common Reagents and Conditions
Reagents: Common reagents include carboxyl-activated von-Hippel-Lindau ligand, polyethylene glycol, and amine-containing compounds.
Conditions: Typical conditions involve mild temperatures and neutral pH to maintain the integrity of the functional groups.
Major Products
The major product formed from these reactions is the VH 032 amide-PEG3-amine itself, which is used as a building block for further conjugation in PROTAC development .
Applications De Recherche Scientifique
VH 032 amide-PEG3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs.
Biology: Facilitates the targeted degradation of specific proteins within cells.
Medicine: Potential therapeutic applications in cancer treatment by degrading oncogenic proteins.
Industry: Utilized in the development of novel drug delivery systems .
Mécanisme D'action
VH 032 amide-PEG3-amine exerts its effects by hijacking the von-Hippel-Lindau E3 ubiquitin ligase component. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
VH 032 amide-PEG2-acid: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG1-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG3-amine is unique due to its specific combination of the von-Hippel-Lindau ligand, PEG3 linker, and terminal amine group. This combination allows for efficient conjugation and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Propriétés
Formule moléculaire |
C30H47Cl2N5O7S |
|---|---|
Poids moléculaire |
692.7 g/mol |
Nom IUPAC |
1-[2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H |
Clé InChI |
JUGLITFMQVMQDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)
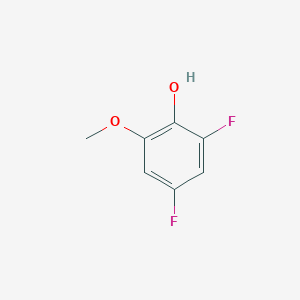

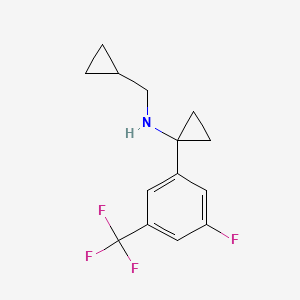

amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)
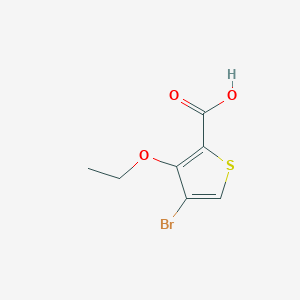
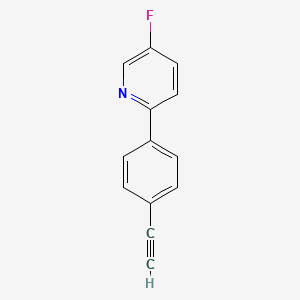
![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)
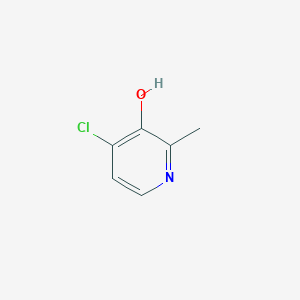
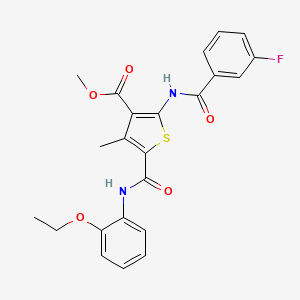
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)

